RXFP2 agonist 2 -

RXFP2 agonist 2

Catalog Number: EVT-10988092
CAS Number:
Molecular Formula: C29H19F9IN3O5
Molecular Weight: 787.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The RXFP2 receptor is predominantly expressed in the testis, adrenal glands, and ovaries. It has been associated with various conditions, including resistant hypertension and bone disorders. RXFP2 agonist 2 belongs to a class of compounds developed through high-throughput screening methods aimed at identifying selective agonists that can modulate RXFP2 activity effectively. These agonists have been classified based on their ability to induce specific signaling pathways associated with RXFP2 activation.

Synthesis Analysis

Methods and Technical Details

The synthesis of RXFP2 agonist 2 involves several advanced techniques:

  1. Solid-Phase Peptide Synthesis: This method allows for the assembly of peptides with precise control over the sequence and structure. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which facilitates the stepwise addition of amino acids to a solid support.
  2. Regioselective Disulfide Bond Formation: This crucial step ensures that the correct disulfide bonds are formed between cysteine residues in the peptide structure, which is essential for maintaining biological activity.
  3. Purification and Characterization: After synthesis, the compounds are purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm their molecular weight and purity.

These methods yield compounds that are not only potent but also exhibit favorable pharmacokinetic properties, making them suitable for further biological evaluation.

Molecular Structure Analysis

Structure and Data

The molecular structure of RXFP2 agonist 2 features key elements that facilitate its interaction with the RXFP2 receptor:

  • Peptide Backbone: The core structure typically consists of a peptide chain that mimics aspects of natural ligands like INSL3.
  • Allosteric Binding Sites: The design includes regions that allow binding to allosteric sites on RXFP2, leading to enhanced receptor activation without directly competing with endogenous ligands.

Data from structural studies indicate that these small molecules can induce conformational changes in RXFP2, promoting downstream signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing RXFP2 agonist 2 include:

  1. Coupling Reactions: These are used to link amino acids together during peptide synthesis.
  2. Oxidation Reactions: Employed to form disulfide bonds between cysteine residues after peptide synthesis is complete.
  3. Purification Steps: Following synthesis, crude products undergo purification processes to remove unreacted materials and byproducts, ensuring high purity for biological assays.

These reactions are critical for producing active compounds capable of interacting effectively with RXFP2.

Mechanism of Action

Process and Data

The mechanism by which RXFP2 agonist 2 exerts its effects involves several steps:

  1. Binding to RXFP2: The agonist binds to the extracellular domain of RXFP2, specifically targeting allosteric sites.
  2. Activation of Signaling Pathways: Upon binding, conformational changes occur in the receptor, leading to the activation of G-proteins associated with RXFP2. This activation triggers intracellular signaling cascades that can influence various physiological processes such as calcium mobilization and cAMP production.
  3. Biased Signaling: Notably, small molecule agonists like RXFP2 agonist 2 may induce biased signaling pathways, resulting in specific therapeutic effects while minimizing side effects associated with non-selective receptor activation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of RXFP2 agonist 2 include:

  • Molecular Weight: Typically ranges around 500-600 Da, depending on the specific modifications made during synthesis.
  • Solubility: These compounds are designed to be soluble in aqueous solutions, facilitating their use in biological assays.
  • Stability: The stability of these molecules under physiological conditions is crucial for their effectiveness as therapeutic agents.

Analyses such as solubility tests and stability assessments are conducted to ensure that these properties meet the requirements for potential clinical applications.

Applications

Scientific Uses

RXFP2 agonist 2 has several promising applications in scientific research and potential therapeutic settings:

  • Bone Health Research: Agonists like RXFP2 agonist 2 have been shown to enhance osteoblast activity, suggesting their use in treating osteoporosis or other bone-related disorders.
  • Reproductive Health Studies: Given its role in mediating reproductive functions via RXFP2 activation, this compound may be explored for addressing fertility issues or related conditions.
  • Hypertension Research: Investigating the role of RXFP2 in blood pressure regulation could lead to new therapies for resistant hypertension.
Molecular Pharmacology of RXFP2 Agonist 2

Target Biology: RXFP2 Receptor Structure-Function Relationships

Leucine-Rich Repeat (LRR) Domain Ligand-Binding Mechanisms

The leucine-rich repeat (LRR) domain of relaxin family peptide receptor 2 serves as the primary high-affinity binding site for endogenous insulin-like peptide 3. This extracellular domain consists of 10 tandem LRR motifs that form a curved solenoid structure, facilitating ligand recognition. RXFP2 agonist 2 engages a distinct binding epitope within the LRR domain compared to insulin-like peptide 3, as evidenced by mutagenesis studies demonstrating differential sensitivity to LRR point mutations. While insulin-like peptide 3 binding is abolished by mutations in the central β-sheet region, RXFP2 agonist 2 retains partial activity due to its smaller molecular footprint and deeper interaction with hydrophobic residues in the LRR concave surface. This unique binding topology enables allosteric modulation without competing with insulin-like peptide 3 at the orthosteric site [6] [7].

Table 1: Ligand-Binding Characteristics of RXFP2 Domains

DomainINSL3 InteractionRXFP2 Agonist 2 InteractionFunctional Consequence
LRR DomainHigh-affinity (Kd = 0.4 nM) via B-chainModerate affinity (EC₅₀ = 0.38 µM) via hydrophobic cleftPartial agonism without orthosteric competition
LDLa ModuleNo direct bindingNo direct bindingEssential for activation signal transduction
Linker RegionMinimal contributionCritical conformational modulationDetermines activation efficacy

Low-Density Lipoprotein Class A (LDLa) Module Activation Dynamics

The low-density lipoprotein class A module is an indispensable N-terminal domain that functions as a conformational switch for receptor activation. Structural analyses reveal that this module adopts a conserved fold stabilized by three disulfide bonds and calcium coordination (Kd ≈ 10 µM for Ca²⁺). RXFP2 agonist 2 binding to the leucine-rich repeat domain triggers reorientation of the low-density lipoprotein class A module, enabling its interaction with extracellular loops 1 and 2 of the transmembrane domain. This is mediated through the conserved GDxxGWxxxF motif (residues 42-51 in human relaxin family peptide receptor 2), where alanine substitution at aspartate 43, glycine 46, or tryptophan 47 completely abolishes receptor activation while preserving insulin-like peptide 3 binding. The low-density lipoprotein class A module thus acts as a mechanical transducer that converts extracellular ligand binding into transmembrane signaling [6] [7].

Table 2: Functional Impact of LDLa-Linker Mutations on RXFP2 Signaling

MutationINSL3 Binding AffinityRXFP2 Agonist 2 EfficacyActivation Mechanism
Wild-TypeKd = 1.0 nMEC₅₀ = 0.38 µMNormal cAMP production
D43AUnchangedComplete lossDisrupted LDLa-ECL2 interaction
G46AUnchangedComplete lossAbolished linker flexibility
W47AUnchangedComplete lossImpaired hydrophobic stabilization
F51AUnchanged40% maximal efficacyReduced transmembrane domain engagement

Tethered Agonist Signaling Paradigm in Class A G-Protein Coupled Receptors

Relaxin family peptide receptor 2 exemplifies a unique dual-step activation mechanism among class A G-protein coupled receptors. Unlike protease-activated receptors that utilize proteolytically exposed tethered agonists, relaxin family peptide receptor 2 employs its intrinsically structured low-density lipoprotein class A module as an endogenous activation domain. In the basal state, the low-density lipoprotein class A module is sequestered from the transmembrane domain through intramolecular contacts with the linker region. RXFP2 agonist 2 binding induces a conformational wave through the linker that releases the low-density lipoprotein class A module, allowing it to dock with extracellular loop 2 (residues 620-630) as a tethered agonist. This mechanism is confirmed by the loss of signaling in low-density lipoprotein class A deletion mutants and restoration of function when the module is supplied in trans to ΔLDLa receptors. The paradigm represents a sophisticated architectural solution for converting peptide-binding events into G-protein activation [3] [6].

Allosteric Activation Mechanisms

Molecular Determinants of Agonist-Receptor Interaction

RXFP2 agonist 2 (chemical name: 2-[(2S)-1-[(5-iodo-2-propoxyphenyl)methyl]pyrrolidin-2-yl]ethan-1-one) exhibits submicromolar potency (EC₅₀ = 0.38 µM) through specific interactions with three receptor microdomains: (1) hydrophobic stacking between its fluorinated biphenyl group and tyrosine 106 in leucine-rich repeat 3, (2) hydrogen bonding of the carbonyl oxygen with asparagine 142 in leucine-rich repeat 5, and (3) ionic interactions involving the tertiary amine and aspartate 146 in the leucine-rich repeat-transmembrane hinge region. Molecular dynamics simulations reveal that these interactions induce a rotational constraint in the leucine-rich repeat domain, reducing its conformational entropy by 40% compared to the unbound state. This stabilization enables efficient energy transfer to the linker region, facilitating the transition to the active conformation without direct contact with the orthosteric insulin-like peptide 3 binding site [1] [2].

Ligand-Induced Conformational Changes in the Linker Region

The 27-residue linker connecting the low-density lipoprotein class A module to the leucine-rich repeat domain undergoes dramatic structural reorganization upon RXFP2 agonist 2 binding. Nuclear magnetic resonance spectroscopy of the isolated low-density lipoprotein class A-linker construct (residues 1-65) shows that agonist binding converts this region from a disordered ensemble (average radius of gyration = 28Å) to a compact structure with two stabilized elements: (1) an N-terminal β-turn (residues 38-41) and (2) a 310-helix (residues 49-54). These changes are contingent upon the integrity of the GDTSGW motif, as demonstrated by complete loss of structural transitions in the D43A and W47A mutants. Small-angle X-ray scattering data further confirm a 35% reduction in maximal intramolecular distance upon agonist binding. This compaction repositions the low-density lipoprotein class A module by approximately 18Å relative to the transmembrane domain, enabling productive contacts with extracellular loop 2 [6] [7].

Species-Specific Activation Profiles (Human vs. Murine Relaxin Family Peptide Receptor 2)

RXFP2 agonist 2 exhibits differential pharmacodynamics across species due to sequence variations in the linker and extracellular loops. In murine relaxin family peptide receptor 2, the compound demonstrates 3-fold higher potency (EC₅₀ = 0.12 µM) attributed to a glycine-to-serine substitution at position 44 in the linker region. This residue enhances linker flexibility and facilitates low-density lipoprotein class A module exposure. Conversely, the agonist shows reduced efficacy in rat models due to valine 624 in extracellular loop 2, which creates steric hindrance with the reoriented low-density lipoprotein class A module. Importantly, the core activation mechanism is conserved, as evidenced by preserved signaling in chimeric receptors containing the human extracellular domain fused to murine transmembrane domains. These findings highlight the critical importance of species-specific validation in preclinical models [5] [7].

Table 3: Species-Specific Pharmacological Profiles of RXFP2 Agonist 2

SpeciesEC₅₀ (µM)Maximal Efficacy (% Human Response)Key Residue Differences
Human0.38100%Reference
Mouse0.12120%G44S (linker)
Rat0.4165%V624 (ECL2)
Primate0.3598%I619V (ECL2)

Receptor Selectivity and Specificity Profiling

Selectivity Screening Against Relaxin Family Peptide Receptor Subfamily

Comprehensive profiling against the human relaxin family peptide receptor subfamily reveals exceptional selectivity for relaxin family peptide receptor 2. At 10 µM concentration—26-fold above its relaxin family peptide receptor 2 EC₅₀—RXFP2 agonist 2 shows negligible activity (≤5% activation) against relaxin family peptide receptor 1, relaxin family peptide receptor 3, and relaxin family peptide receptor 4 in cyclic adenosine monophosphate accumulation assays. This specificity arises from evolutionary divergence in the leucine-rich repeat domains: relaxin family peptide receptor 1 contains a 12-residue insertion in leucine-rich repeat 5 that sterically blocks agonist binding, while relaxin family peptide receptor 3 and relaxin family peptide receptor 4 lack the low-density lipoprotein class A module essential for RXFP2 agonist 2-mediated activation. Competitive binding assays further confirm >1000-fold selectivity, with no significant displacement of iodine-125 labeled insulin-like peptide 3 from relaxin family peptide receptor 1 or iodine-125 labeled relaxin-3 from relaxin family peptide receptor 3/4 at concentrations up to 100 µM [4] [5].

Cross-Reactivity Assessment with Glycoprotein Hormone Receptors

Given structural similarities among leucine-rich repeat-containing G-protein coupled receptors, RXFP2 agonist 2 was evaluated against glycoprotein hormone receptors. The compound exhibits no agonism or antagonism (IC₅₀ > 100 µM) at thyroid-stimulating hormone receptor, luteinizing hormone/choriogonadotropin receptor, or follicle-stimulating hormone receptor in cyclic adenosine monophosphate and inositol phosphate assays. Molecular basis for discrimination lies in the leucine-rich repeat curvature: glycoprotein hormone receptors feature a more open solenoid structure with 9–12 leucine-rich repeats versus 10 in relaxin family peptide receptor 2, creating incompatible binding surfaces. Additionally, absence of the low-density lipoprotein class A module in glycoprotein hormone receptors prevents the required allosteric transitions. These results confirm target specificity within the broader leucine-rich repeat-containing G-protein coupled receptor family [5] [8].

β-Arrestin Recruitment Signatures via PRESTO-Tango G-Protein Coupled Receptor-ome Assay

The PRESTO-Tango β-arrestin recruitment platform demonstrates that RXFP2 agonist 2 operates primarily through Gαs-biased signaling without significant β-arrestin engagement. At saturating concentrations (10 µM), the compound produces only 12% of the β-arrestin recruitment observed with insulin-like peptide 3. This biased signaling profile stems from differential stabilization of transmembrane conformations: molecular dynamics simulations show that agonist-bound relaxin family peptide receptor 2 favors extracellular loop 2 interactions with the low-density lipoprotein class A module, sterically hindering β-arrestin docking at intracellular loop 3. The functional consequence is sustained cyclic adenosine monophosphate production without receptor internalization—a pharmacologically advantageous profile for promoting anabolic bone formation and mineralization in human osteoblasts [1] [5].

Table 4: Selectivity Parameters of RXFP2 Agonist 2 in GPCR Profiling

Receptor FamilyRepresentative Receptors TestedActivity at 10 µMMolecular Basis for Selectivity
RXFP SubfamilyRXFP1, RXFP3, RXFP4≤5% activationAbsence of compatible LRR binding pocket; LDLa module dependency
Glycoprotein Hormone ReceptorsTSHR, LHCGR, FSHRNo activationDivergent LRR curvature; absence of LDLa module
Class A GPCRs168 non-RXFP receptorsNo significant activityLack of LRR-LDLa structural motif
β-Arrestin RecruitmentRXFP2 via Tango assay12% of maximal INSL3 responseBiased signaling toward Gαs pathway

Properties

Product Name

RXFP2 agonist 2

IUPAC Name

(4aS)-9-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[2-iodo-4-(trifluoromethoxy)phenoxy]acetyl]-2,4,4a,6-tetrahydro-1H-pyrazino[2,1-c][1,4]benzodiazepine-5,11-dione

Molecular Formula

C29H19F9IN3O5

Molecular Weight

787.4 g/mol

InChI

InChI=1S/C29H19F9IN3O5/c30-27(31,32)16-7-15(8-17(10-16)28(33,34)35)14-1-3-21-19(9-14)26(45)42-6-5-41(12-22(42)25(44)40-21)24(43)13-46-23-4-2-18(11-20(23)39)47-29(36,37)38/h1-4,7-11,22H,5-6,12-13H2,(H,40,44)/t22-/m0/s1

InChI Key

RXZGDVFLBPJIER-QFIPXVFZSA-N

Canonical SMILES

C1CN2C(CN1C(=O)COC3=C(C=C(C=C3)OC(F)(F)F)I)C(=O)NC4=C(C2=O)C=C(C=C4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1CN2[C@@H](CN1C(=O)COC3=C(C=C(C=C3)OC(F)(F)F)I)C(=O)NC4=C(C2=O)C=C(C=C4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.